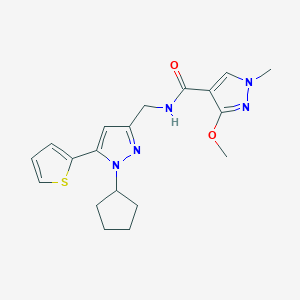
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring, a cyclopentyl group, and a methoxy-substituted carboxamide moiety, suggests various biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Overview
The compound can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1421469-51-3 |
The structural features include a thiophene ring and a methoxy group, which contribute to its biological interactions and pharmacological properties.
1. Anticancer Properties
Research has shown that pyrazole derivatives exhibit promising anticancer activities. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating significant antiproliferative activity. The mechanism often involves the modulation of caspase pathways, which are crucial for apoptosis in cancer cells .
2. Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to interact with inflammatory pathways. The presence of the pyrazole ring may influence the modulation of specific enzymes or receptors involved in inflammation, providing therapeutic benefits in conditions characterized by excessive inflammatory responses.
3. Neuropharmacological Potential
The compound's ability to act as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5) suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety disorders. Its structural characteristics may enhance its efficacy in modulating neurotransmitter systems, thereby influencing mood and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Cytotoxicity Assessment : A study evaluated various pyrazole analogs for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhance their activity against MCF-7 cells with IC50 values as low as 39.70 µM .
- Enzyme Inhibition : Another research highlighted the inhibition of metabolic enzymes relevant to neurodegenerative diseases by pyrazole derivatives, showcasing their potential in addressing conditions like Alzheimer's disease through selective inhibition patterns .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | C17H18ClN3O2 | Anticancer activity |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | C20H22FN3O2S | Inhibition of inflammatory pathways |
| N-(1-cyclopentyl)-N'-(pyrazol-3-yloxy)carboxamide | C21H22FN3O2S | Positive allosteric modulation of mGluR5 |
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-23-12-15(19(22-23)26-2)18(25)20-11-13-10-16(17-8-5-9-27-17)24(21-13)14-6-3-4-7-14/h5,8-10,12,14H,3-4,6-7,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGKINDTBZZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














